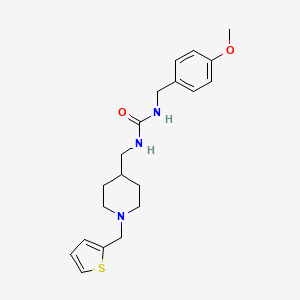![molecular formula C20H25N3O6S2 B2760720 (4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone oxalate CAS No. 2034377-32-5](/img/structure/B2760720.png)
(4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the various bonds and rings in the molecule. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite varied, depending on the specific conditions and reactants used. The presence of multiple functional groups means that the compound could potentially participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of an oxalate group could potentially make the compound acidic. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
Novel compounds involving thiazol and thiophene structures have been synthesized and characterized using a variety of techniques including UV, IR, NMR, and mass spectrometry. Density Functional Theory (DFT) calculations have been used for structural optimization and theoretical vibrational spectra interpretation. These studies provide insights into the structural changes due to electron withdrawing groups and analyze the thermodynamic stability and reactivity of these compounds in their ground and excited states. The molecular docking studies suggest potential antibacterial activity, highlighting the compounds' relevance in medicinal chemistry (Shahana & Yardily, 2020).
Biological Activities
The synthesized thiazol and thiophene compounds have demonstrated potential biological activities. For instance, certain derivatives have shown potent NR2B subunit-selective antagonism of the NMDA receptor, indicating potential applications in neurological research and therapeutic interventions for neurodegenerative diseases (Borza et al., 2007). Additionally, focused libraries of these compounds have been prepared as potential inhibitors of type III secretion in Gram-negative bacteria, offering a pathway to developing new antibacterial agents (Hillgren et al., 2010).
Antitumor Activity
Research has explored the antitumor activities of thiazol and thiophene compounds, synthesizing novel derivatives that have shown inhibitory effects on a range of cancer cell lines. This demonstrates the compounds' potential as leads for the development of new anticancer agents (Bhole & Bhusari, 2011).
Electrochemical and Electrochromic Properties
Studies have also delved into the electrochemical and electrochromic properties of novel polymers containing carbazole and phenyl-methanone units, including thiophene derivatives. These materials show promise for applications in organic electronics, such as in organic light-emitting transistors and solar cells, due to their well-defined oxidation and reduction processes and reasonable optical contrast (Hu et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
oxalic acid;[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2.C2H2O4/c22-17(14-5-11-24-13-14)21-7-1-15(2-8-21)20-9-3-16(4-10-20)23-18-19-6-12-25-18;3-1(4)2(5)6/h5-6,11-13,15-16H,1-4,7-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOGRKCFXXQYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C4=CSC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2760639.png)
![5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2760640.png)





![N-[3-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2760650.png)




![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2760659.png)
